6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrobromide
CAS No.:
Cat. No.: VC3338838
Molecular Formula: C14H22BrNO2
Molecular Weight: 316.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H22BrNO2 |
|---|---|
| Molecular Weight | 316.23 g/mol |
| IUPAC Name | 6-[methyl(propyl)amino]-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide |
| Standard InChI | InChI=1S/C14H21NO2.BrH/c1-3-6-15(2)12-5-4-10-8-13(16)14(17)9-11(10)7-12;/h8-9,12,16-17H,3-7H2,1-2H3;1H |
| Standard InChI Key | UJQSLQTWHGOZDT-UHFFFAOYSA-N |
| Canonical SMILES | CCCN(C)C1CCC2=CC(=C(C=C2C1)O)O.Br |
Introduction
Chemical Identity and Properties
Structural Identification
6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrobromide is a tetraline derivative characterized by hydroxyl groups at positions 6 and 7, with methyl and propyl groups attached to the nitrogen atom. The compound exists as a hydrobromide salt, which enhances its stability and solubility compared to its free base form .
Chemical Specifications
The compound is identified by specific chemical parameters that enable researchers to verify its identity and purity for experimental applications. These specifications are critical for ensuring reproducibility in research studies.
| Parameter | Specification |
|---|---|
| CAS Number | 1246094-90-5 |
| Molecular Formula | C₁₄H₂₁NO₂·HBr |
| Molecular Weight | 316.23 g/mol |
| Appearance | Not specified in available data |
| Purity | Research grade (typically >98%) |
These specifications provide researchers with the necessary information to properly identify and utilize the compound in their experimental protocols .
Physicochemical Properties
Understanding the physicochemical properties of 6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrobromide is essential for developing appropriate handling, storage, and experimental procedures. While the search results provide limited detailed information on specific solubility parameters, the compound's salt form suggests improved aqueous solubility compared to its free base counterpart .
The hydrobromide salt formulation is particularly significant as it modifies important drug-like properties including:
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Enhanced stability during storage
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Improved solubility in aqueous solutions
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Modified pharmacokinetic behavior in experimental systems
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Greater consistency in experimental applications
These properties make the hydrobromide salt form preferable for research applications requiring reliable and reproducible results .
Synthesis and Preparation Methodologies
Stock Solution Preparation
For research applications, proper preparation of stock solutions is critical for experimental consistency. The following table provides guidance for preparing stock solutions at various concentrations:
| Concentration | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM | 3.1623 mL | 15.8113 mL | 31.6226 mL |
| 5 mM | 0.6325 mL | 3.1623 mL | 6.3245 mL |
| 10 mM | 0.3162 mL | 1.5811 mL | 3.1623 mL |
These calculations assist researchers in preparing precise concentrations for experimental use, ensuring consistency across studies and facilitating reproducible results .
Biological Activity and Mechanisms
Pharmacological Classification
6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrobromide is primarily classified as a dopamine receptor agonist. This classification indicates its ability to bind to dopamine receptors and stimulate cellular responses similar to those produced by the endogenous neurotransmitter dopamine .
The compound's structural features, particularly the dihydroxy-tetraline scaffold, contribute to its ability to interact with dopamine receptors, making it valuable for studying dopaminergic neurotransmission in research settings.
Mechanism of Action
As a dopamine receptor agonist, this compound interacts with dopamine receptors, which are G-protein coupled receptors found extensively throughout the central nervous system. While the search results don't specify the receptor subtype selectivity, dopamine receptor agonists typically:
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Bind to one or more dopamine receptor subtypes (D₁, D₂, D₃, D₄, or D₅)
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Activate G-protein-coupled signaling cascades
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Modulate intracellular second messenger systems, often involving cyclic AMP
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Influence neuronal excitability and neurotransmission in dopaminergic pathways
The specific receptor subtype selectivity and signaling bias of 6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrobromide would determine its precise effects on dopaminergic neurotransmission and downstream physiological processes.
Pharmacological Effects
Based on its classification as a dopamine receptor agonist, the compound likely influences several dopamine-mediated physiological processes, including:
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Motor function and coordination
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Reward and motivation pathways
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Cognitive processes
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Endocrine regulation
These effects make dopamine receptor agonists valuable tools for studying the role of dopaminergic neurotransmission in various physiological and pathological conditions.
Research Applications
Neurological Research
As a dopamine receptor agonist, 6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrobromide has significant applications in neurological research, particularly in studying:
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The fundamental mechanisms of dopaminergic neurotransmission
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The role of specific dopamine receptor subtypes in neurological processes
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The effects of dopamine receptor activation on neuronal function and behavior
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The development of potential therapeutic approaches for dopamine-related disorders
These research applications contribute to our understanding of the complex role of dopamine in brain function and neurological disorders.
Experimental Considerations
When working with 6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrobromide in research settings, several experimental considerations are important:
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Concentration-dependent effects should be carefully evaluated
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Vehicle controls must be included to account for solvent effects
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Appropriate cellular or animal models should be selected based on research objectives
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Receptor specificity should be confirmed through pharmacological controls
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Time-dependent effects should be monitored due to potential receptor desensitization
These considerations help ensure scientific rigor and reproducibility in research utilizing this compound .
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